molecular formula C15H17NO2 B11867758 Methyl 2-isopropyl-4-methylquinoline-3-carboxylate

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate

Cat. No.: B11867758
M. Wt: 243.30 g/mol
InChI Key: YEMWIJHFEAVJOY-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isopropyl-4-methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are increasingly popular due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-isopropyl-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 4-methyl-2-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-9(2)14-13(15(17)18-4)10(3)11-7-5-6-8-12(11)16-14/h5-9H,1-4H3

InChI Key

YEMWIJHFEAVJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(C)C)C(=O)OC

Origin of Product

United States

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